molecular formula C18H28N2O4S B275363 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide

1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B275363
M. Wt: 368.5 g/mol
InChI Key: SWGWGAGOHVYCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as TEPP-46, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in scientific research. TEPP-46 is a selective inhibitor of the protein phosphatase 4 (PP4) complex, which is involved in a variety of cellular processes, including DNA damage response, cell cycle progression, and apoptosis.

Mechanism of Action

1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide acts as a selective inhibitor of the PP4 complex by binding to the regulatory subunit of the complex, disrupting its interaction with the catalytic subunit. This results in the inhibition of the phosphatase activity of the PP4 complex, which in turn affects the cellular processes that are regulated by this complex.
Biochemical and Physiological Effects:
1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the DNA damage response pathway, which is important for maintaining genomic stability. 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is its selectivity for the PP4 complex, which allows for the specific inhibition of this complex without affecting other phosphatases. This makes it a valuable tool for studying the function of the PP4 complex in cellular processes and disease development. However, one limitation of 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is its relatively low potency, which may limit its effectiveness in certain experiments.

Future Directions

There are a number of future directions for research on 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of more potent inhibitors of the PP4 complex, which may have greater efficacy in cancer therapy. Additionally, further research is needed to fully understand the role of the PP4 complex in cellular processes and disease development, and 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide may be a valuable tool in this research. Finally, there may be potential for the use of 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide in combination with other cancer therapies to enhance their effectiveness.

Synthesis Methods

The synthesis of 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves several steps. The first step is the preparation of 3-tert-butyl-4-ethoxyphenylsulfonyl chloride, which is then reacted with piperidine to produce the final product, 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide. The synthesis of 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been described in detail in a number of scientific publications, including a study by Liu et al. (2011).

Scientific Research Applications

1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been widely used in scientific research as a tool to study the function of the PP4 complex. The PP4 complex is involved in a variety of cellular processes, and its dysregulation has been linked to a number of diseases, including cancer. By selectively inhibiting the PP4 complex, 1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide can be used to study the role of this complex in cellular processes and disease development.

properties

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C18H28N2O4S/c1-5-24-16-7-6-14(12-15(16)18(2,3)4)25(22,23)20-10-8-13(9-11-20)17(19)21/h6-7,12-13H,5,8-11H2,1-4H3,(H2,19,21)

InChI Key

SWGWGAGOHVYCKU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)(C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)(C)C

Origin of Product

United States

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